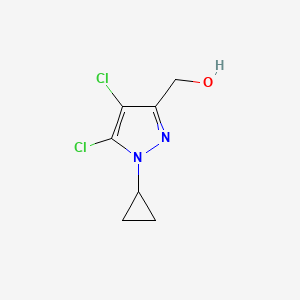![molecular formula C10H5F2NOS2 B2418814 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione CAS No. 119474-31-6](/img/structure/B2418814.png)
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione
Descripción general
Descripción
Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are often synthesized using multicomponent sonochemical reactions, which align with green chemistry principles such as environmental safety, atom economy, and efficiency .
Synthesis Analysis
The synthesis of similar compounds often involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The position and nature of substituents in the aldehyde component can influence the reaction direction .Molecular Structure Analysis
The structure of these compounds is typically determined using one- and two-dimensional NMR and IR spectroscopy .Aplicaciones Científicas De Investigación
Thermophysical Properties
- Study Overview : An investigation into the thermophysical properties of various thio-and dithiocarbamates, including compounds similar to 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione, was conducted. This study focused on differential scanning calorimetry (DSC) to understand the temperatures, enthalpies, and entropies of fusion for these compounds (Temprado et al., 2008).
Molecular Structure and Hydrogen Bonding
- Study Overview : Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, which are structurally related to the 6,7-Difluorobenzo compound, examined their molecular structure and hydrogen bonding characteristics. This study provided insights into how different substituents and molecular conformations affect the intermolecular interactions in such compounds (Castillo et al., 2009).
Electrochemical Synthesis and Reactions
- Study Overview : A study focused on the electrochemical oxidation of certain benzoic acid derivatives in the presence of related compounds, demonstrating a unique synthetic pathway in aqueous media. This research offers insight into the electrochemical behavior and potential synthetic applications of compounds similar to 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione (Fotouhi et al., 2007).
Synthesis and Characterization
- Study Overview : Research on the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid highlights the methods and characterization techniques that could be relevant for synthesizing and understanding the properties of 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione (Yin Du-lin, 2007).
Antimicrobial and Antitumor Potential
- Study Overview : A study on the synthesis and biological evaluation of new thiazolopyrimidines, which are structurally similar to the target compound, explored their potential as antimicrobial and antitumor agents. This indicates potential research avenues for the biological applications of 6,7-Difluorobenzo[B]thiazolo compounds (Said et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds such as benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones have been used in the synthesis of key intermediates of drug candidates .
Mode of Action
It’s worth noting that similar compounds have been synthesized through the mitsunobu reaction and sequential cyclization . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have shown antibacterial, anticoagulant, and antituberculosis activities , suggesting that this compound may affect related biochemical pathways.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity , suggesting that they may have favorable bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been synthesized and evaluated under various conditions , suggesting that environmental factors may play a role in the action of this compound.
Propiedades
IUPAC Name |
6,7-difluoro-4H-[1,3]thiazolo[4,3-c][1,4]benzoxazine-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS2/c11-6-1-2-7-9(8(6)12)14-3-5-4-16-10(15)13(5)7/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQBSKQQSSKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC(=S)N2C3=C(O1)C(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

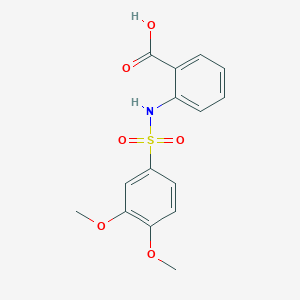
![N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2418732.png)
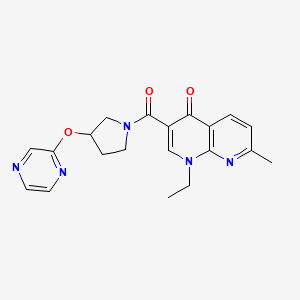

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)
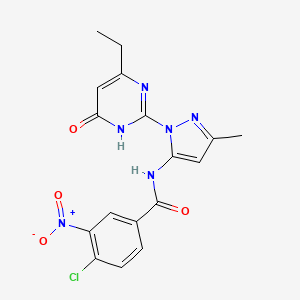
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)
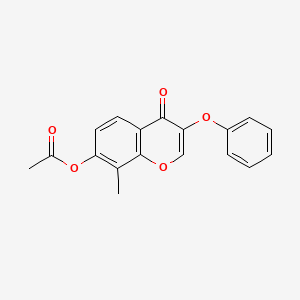

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)
